molecular formula C10H10N2O2 B1451544 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 6595-00-2

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B1451544
CAS RN: 6595-00-2
M. Wt: 190.2 g/mol
InChI Key: PAHCNWPMLGFQKJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a compound with the molecular weight of 190.2 . The IUPAC name for this compound is 1,2-dimethyl-1H-benzimidazole-6-carboxylic acid .


Synthesis Analysis

Imidazole, the core structure of this compound, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . There are also other synthetic routes for imidazole and its derivatives . For instance, a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process can be used for the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole, the core structure of this compound, is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a solid substance . It has a molecular weight of 190.2 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitumor and Antimetastatic Properties

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid and its analogues have demonstrated significant potential in cancer research, particularly due to their antitumor and antimetastatic properties. A study highlighted the efficacy of 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide (DTIC) and its benzenoid analog in suppressing tumor growth and reducing the development of spontaneous lung metastases in mice bearing Lewis lung carcinoma. This indicates a promising avenue for the use of this compound and its derivatives in cancer treatment, especially in managing metastatic cancer cells (Sava et al., 1984). Similarly, another study compared the antitumor activity and hematological toxicity of DTIC and 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt on various murine tumors, underscoring its potential in cancer chemotherapy (Colombo & D’Incalci, 2004).

Cardiovascular Effects and Thromboxane Synthetase Inhibition

The compound's derivatives have also been explored for their cardiovascular effects and as inhibitors of thromboxane synthetase. Studies have found that derivatives such as Y-20811 exhibit selective inhibition of thromboxane synthetase, thereby impacting thromboxane production and platelet aggregation, which can be crucial in managing and preventing thrombotic disorders (Mikashima et al., 1986).

Potential in Neurological and Psychiatric Disorders

The compound and its derivatives have shown potential in neurological and psychiatric research, particularly in the modulation of GABA(A) receptors. MP-III-022, a derivative, has been characterized in vitro and in vivo as a selective positive allosteric modulator of GABAA receptors containing the α5 subunit. This points to its potential application in studying and treating CNS disorders like schizophrenia, Alzheimer's disease, Down syndrome, or autism (Stamenic et al., 2016).

Anti-Colon Cancer Activity

Further research into novel benzimidazole derivatives has revealed promising anti-colon cancer activities. A study involving the novel benzimidazole derivative 4-(1H-benzo[d]imidazol-2-yl)-6-phenylpyrimidin-2-amine loaded chitosan nanoparticle (BZI 3 nano) demonstrated significant reduction in the formation of aberrant crypt foci and improved apoptotic indices in a 1,2 Dimethylhydrazine-induced rat model. This suggests the potential of these compounds in targeted cancer therapies (Rajendran et al., 2018).

properties

IUPAC Name

2,3-dimethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHCNWPMLGFQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663574
Record name 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

6595-00-2
Record name 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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